Butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate
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Overview
Description
Butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate is a complex organic compound that belongs to the class of diazepino purines This compound is characterized by its unique structure, which includes a butyl ester group, a diazepino ring fused to a purine core, and a 4-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo a series of functional group transformations to introduce the diazepino ring and the butyl ester group. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate ring closure and esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the purine or diazepino rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry
In chemistry, butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate is studied for its unique structural properties and reactivity. Researchers explore its potential as a building block for more complex molecules and its behavior under various reaction conditions.
Biology
In biology, this compound may be investigated for its interactions with biological macromolecules. Its structure suggests potential binding affinity to nucleic acids or proteins, making it a candidate for studies on molecular recognition and binding specificity.
Medicine
In medicinal chemistry, butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate is explored for its potential therapeutic applications. Its structural features may confer biological activity, making it a candidate for drug development targeting specific diseases or conditions.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique structure can impart specific properties to materials, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, where it can exert its effects by modulating the activity of the target molecule. Pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
Butyl 2-[1-methyl-10-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate: Similar structure with a chlorophenyl substituent instead of a methylphenyl group.
Butyl 2-[1-methyl-10-(4-fluorophenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate: Similar structure with a fluorophenyl substituent.
Uniqueness
Butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate is unique due to its specific combination of functional groups and ring systems. The presence of a butyl ester group, a diazepino ring, and a methylphenyl substituent confers distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
Properties
Molecular Formula |
C23H29N5O4 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate |
InChI |
InChI=1S/C23H29N5O4/c1-4-5-14-32-18(29)15-28-21(30)19-20(25(3)23(28)31)24-22-26(12-6-7-13-27(19)22)17-10-8-16(2)9-11-17/h8-11H,4-7,12-15H2,1-3H3 |
InChI Key |
QARIXEHVSRPEDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CN1C(=O)C2=C(N=C3N2CCCCN3C4=CC=C(C=C4)C)N(C1=O)C |
Origin of Product |
United States |
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